molecular formula C18H21N B8478426 1-Methyl-4,4-diphenylpiperidine CAS No. 31309-39-4

1-Methyl-4,4-diphenylpiperidine

Cat. No. B8478426
CAS RN: 31309-39-4
M. Wt: 251.4 g/mol
InChI Key: KNCYRTOZAIAEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4,4-diphenylpiperidine is a useful research compound. Its molecular formula is C18H21N and its molecular weight is 251.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-4,4-diphenylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4,4-diphenylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

31309-39-4

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

1-methyl-4,4-diphenylpiperidine

InChI

InChI=1S/C18H21N/c1-19-14-12-18(13-15-19,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3

InChI Key

KNCYRTOZAIAEPJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 g. of 1-methyl-3-benzoyl-4-hydroxy-4-phenylpiperidine are suspended in 600 ml. of anhydrous benzene while stirring. 200 g. of finely pulverized, anhydrous aluminum chloride are added in portions thereto within 25 minutes. The reaction temperature increases to about 45° C. when adding the first portion of aluminum chloride. After about 20 minutes the reaction temperature of the reaction mixture is maintained at 50° to 55° C. for about 1 hour. The reaction mixture is then cooled to room temperature and is introduced into a mixture of ice and concentrated hydrochloric acid while stirring. After heating the mixture to room temperature, the benzene layer is separated from the hydrochloric acid and oil layer which is washed with benzene. The hydrochloric acid and oil layer is diluted, while stirring, with an amount of water sufficient to cause substantially all the oil to be dissolved. The resulting aqueous solution is then rendered alkaline by the addition of 40% sodium hydroxide solution, while stirring, and the alkaline solution is extracted with ether. The combined ether extracts are dried over anhydrous potassium carbonate and are concentrated by evaporation of the ether. 83.5 g. of the crude base are obtained as residue in the form of a dark oil. A light oil boiling at 98° to 103° C./0.01 mm. Hg is recovered by distillation of said crude oil in a high vacuum. The oil solidifies to crystals on standing for a short period of time. After recrystallization from aqueous dimethylformamide, the resulting 1-methyl-4,4-diphenylpiperidine has a melting point of 71° to 73° C.
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